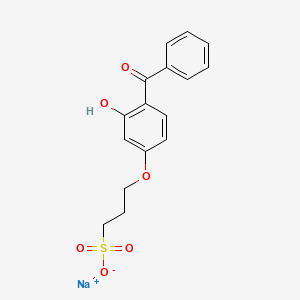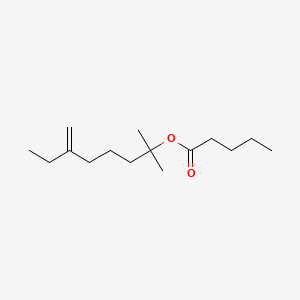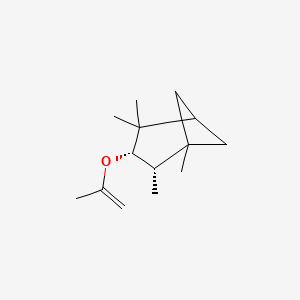
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane, featuring an acetate functional group. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate typically involves the esterification of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products
Oxidation: Formation of bicyclo(3.1.1)heptanoic acid, 2,6,6-trimethyl-.
Reduction: Formation of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which then interacts with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: A structurally similar compound without the acetate group.
Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-: A diol derivative with two hydroxyl groups.
Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-: An alcohol derivative with a hydroxyl group at the third position.
Uniqueness
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where the acetate group plays a crucial role.
Properties
CAS No. |
102322-85-0 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(2S,3S)-1,2,4,4-tetramethyl-3-prop-1-en-2-yloxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)15-12-10(3)14(6)7-11(8-14)13(12,4)5/h10-12H,1,7-8H2,2-6H3/t10-,11?,12+,14?/m1/s1 |
InChI Key |
HLLJVYBUFVRJHE-JJMZSNKZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(C2CC1(C2)C)(C)C)OC(=C)C |
Canonical SMILES |
CC1C(C(C2CC1(C2)C)(C)C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)


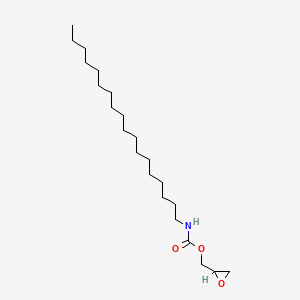
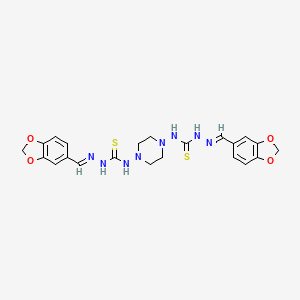
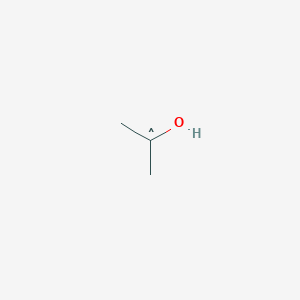
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
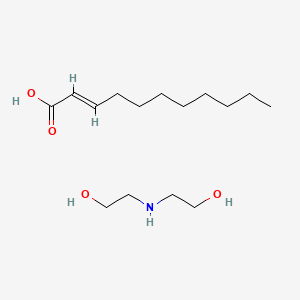
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

